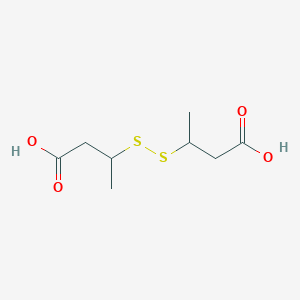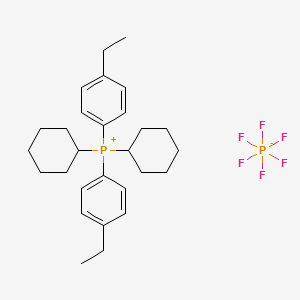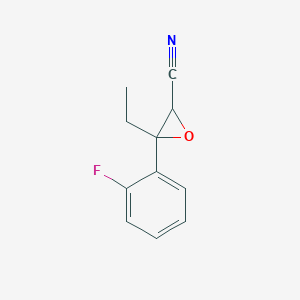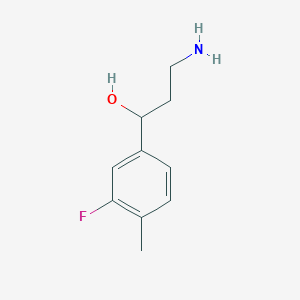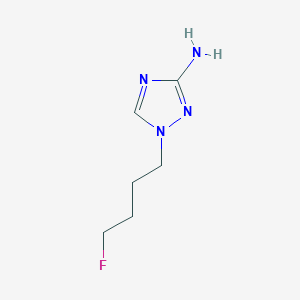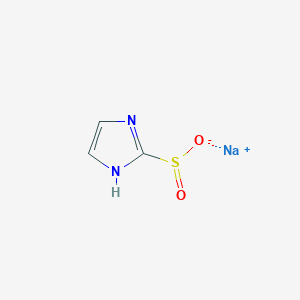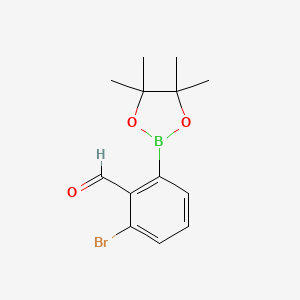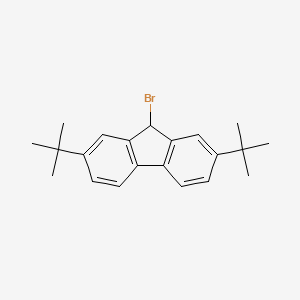
9-Bromo-2,7-di-tert-butyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-2,7-di-tert-butyl-9H-fluorene: is an organic compound that belongs to the fluorene family It is characterized by the presence of a bromine atom at the 9th position and two tert-butyl groups at the 2nd and 7th positions on the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2,7-di-tert-butyl-9H-fluorene typically involves the bromination of 2,7-di-tert-butylfluorene. One common method includes the reaction of 2,7-di-tert-butylfluorene with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9-Bromo-2,7-di-tert-butyl-9H-fluorene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 9-amino-2,7-di-tert-butylfluorene or 9-thio-2,7-di-tert-butylfluorene can be obtained.
Oxidation Products: Oxidation can lead to the formation of fluorenone derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: 9-Bromo-2,7-di-tert-butyl-9H-fluorene is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Biological Probes: It can be modified to create fluorescent probes for biological imaging and diagnostics.
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, although specific examples are limited.
Industry:
Photovoltaics: Used in the development of organic photovoltaic cells for solar energy conversion.
Catalysis: Employed as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Mechanism of Action
The mechanism of action of 9-Bromo-2,7-di-tert-butyl-9H-fluorene largely depends on its application. In organic electronics, the compound functions by facilitating charge transport due to its conjugated system. The tert-butyl groups provide steric hindrance, which can enhance the stability and performance of the materials in which it is incorporated .
Comparison with Similar Compounds
2,7-Di-tert-butylfluorene: Lacks the bromine atom, making it less reactive in substitution reactions.
9,9’-Spirobi[fluorene]: Contains a spiro linkage, offering different electronic properties compared to 9-Bromo-2,7-di-tert-butyl-9H-fluorene.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains additional bromine atoms, increasing its reactivity in further functionalization reactions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of advanced materials for electronic applications.
Properties
Molecular Formula |
C21H25Br |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
9-bromo-2,7-ditert-butyl-9H-fluorene |
InChI |
InChI=1S/C21H25Br/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12,19H,1-6H3 |
InChI Key |
KXRIJPFWXCFXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2Br)C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


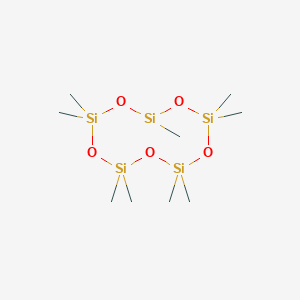
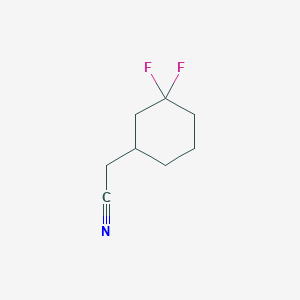
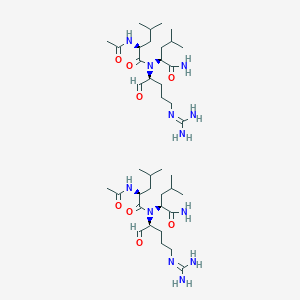

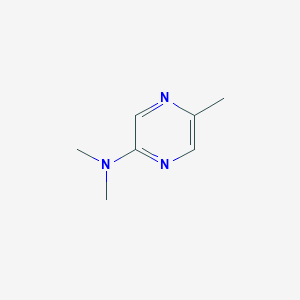
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
